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Introduction
Cryopreservation is an essential technology for the long-term storage of biological materials,

including cells, tissues, and organs, for research, therapeutic, and drug development

applications. The process, however, can induce significant cellular stress and damage,

primarily due to the formation of ice crystals and the toxic effects of high concentrations of

cryoprotective agents (CPAs). Current standard CPAs, such as dimethyl sulfoxide (DMSO) and

glycerol, while effective, can exhibit cellular toxicity and require careful removal post-thaw,

which can complicate downstream applications.

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-

fructose. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.

[1][2] While extensively studied for its low-calorie sweetening properties and various

physiological benefits, emerging research on rare sugars suggests potential cryoprotective

properties. This application note explores the prospective use of D-Psicose as a novel

cryoprotectant, outlines its potential mechanisms of action, and provides detailed protocols for

its evaluation in biological sample preservation.

Potential Mechanisms of Cryoprotection
The cryoprotective effects of sugars are often attributed to their ability to mitigate freezing-

induced cellular damage through several mechanisms. While direct studies on D-Psicose are

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b8758972?utm_src=pdf-interest
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9048046/
https://mecfoodingredients.com/home/productdetail/D-Allulose_177.html
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


limited, its properties as a sugar suggest it may act as a cryoprotectant through the following

pathways:

Inhibition of Ice Recrystallization: During thawing, small ice crystals can grow into larger,

more damaging ones in a process called recrystallization.[3] Sugars are known to inhibit this

process. D-Psicose may adsorb to the surface of ice crystals, preventing their growth and

minimizing mechanical damage to cellular structures.

Vitrification and Glass Transition: At high concentrations and with rapid cooling, some

cryoprotectants can help a solution vitrify, forming a glass-like amorphous solid instead of

crystalline ice. Sugars can increase the glass transition temperature (Tg) of the

cryopreservation medium, promoting vitrification and reducing the likelihood of ice crystal

formation.

Membrane Stabilization: Sugars can interact with the polar head groups of phospholipids in

cell membranes, potentially stabilizing the lipid bilayer and protecting it from freeze-induced

phase transitions and damage.

Osmotic Buffering: D-Psicose, as a solute, can help to reduce the osmotic stress

experienced by cells during the freezing and thawing process by moderating the difference in

solute concentration between the intracellular and extracellular environments.

Advantages of D-Psicose as a Cryoprotectant
The use of D-Psicose as a cryoprotectant offers several potential advantages over traditional

CPAs:

Low Toxicity: As a naturally occurring sugar with GRAS status, D-Psicose is expected to

have significantly lower cellular toxicity compared to DMSO and glycerol.

Biocompatibility: Being a monosaccharide, D-Psicose is biocompatible and may not require

extensive removal procedures post-thaw, simplifying cell culture workflows.

Potential for Synergy: D-Psicose could potentially be used in combination with lower

concentrations of traditional CPAs to reduce overall toxicity while maintaining high cell

viability.
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Experimental Protocols
To evaluate the efficacy of D-Psicose as a cryoprotectant, the following experimental protocols

are proposed. These protocols provide a framework for assessing cell viability, and ice

recrystallization inhibition.

Protocol 1: Evaluation of Cell Viability Post-
Cryopreservation with D-Psicose
This protocol details the steps to assess the cryoprotective effect of D-Psicose on a model cell

line (e.g., HeLa or a specific cell line relevant to the user's research) by measuring cell viability

after a freeze-thaw cycle.

Materials:

Cultured cells in exponential growth phase

Complete cell culture medium

Phosphate-buffered saline (PBS)

Trypsin-EDTA or other appropriate cell dissociation reagent

D-Psicose (sterile, cell culture grade)

Dimethyl sulfoxide (DMSO, cell culture grade)

Fetal Bovine Serum (FBS)

Cryovials

Controlled-rate freezing container (e.g., Mr. Frosty)

-80°C freezer

Liquid nitrogen storage dewar

37°C water bath
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Trypan blue solution (0.4%)

Hemocytometer or automated cell counter

Procedure:

Cell Preparation:

1. Culture cells to 70-80% confluency.

2. Harvest the cells by washing with PBS and detaching with Trypsin-EDTA.

3. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a

conical tube.

4. Centrifuge the cell suspension at 200 x g for 5 minutes.

5. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete

culture medium.

6. Perform a cell count and viability assessment using trypan blue exclusion. Ensure initial

viability is >95%.

7. Adjust the cell concentration to 2 x 10^6 cells/mL in complete culture medium.

Preparation of Cryopreservation Media:

1. Prepare a stock solution of 2X cryopreservation medium containing 20% D-Psicose (w/v)

in complete culture medium. Filter-sterilize the solution.

2. Prepare a control cryopreservation medium containing 20% DMSO (v/v) and 80% FBS.

3. Prepare a basal medium control (complete culture medium with no cryoprotectant).

4. Prepare a series of D-Psicose concentrations (e.g., 5%, 10%, 15%, 20% final

concentration) by diluting the 2X stock solution.

Cryopreservation:
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1. Aliquot the cell suspension into separate tubes for each experimental condition.

2. Slowly add an equal volume of the 2X cryopreservation medium (D-Psicose or DMSO)

dropwise to the cell suspension while gently swirling the tube. This will result in a final cell

concentration of 1 x 10^6 cells/mL and the desired final concentration of the

cryoprotectant.

3. Incubate the cell suspension at room temperature for 15 minutes.

4. Dispense 1 mL of the cell suspension into each labeled cryovial.

5. Place the cryovials into a controlled-rate freezing container.

6. Place the freezing container in a -80°C freezer overnight. This will achieve a cooling rate

of approximately -1°C/minute.[4]

7. Transfer the cryovials to a liquid nitrogen dewar for long-term storage (at least 24 hours).

Thawing and Viability Assessment:

1. Rapidly thaw the cryovials by immersing them in a 37°C water bath until a small ice crystal

remains.[5]

2. Wipe the outside of the vial with 70% ethanol.

3. Immediately and gently transfer the contents of the cryovial to a tube containing 9 mL of

pre-warmed complete culture medium.

4. Centrifuge the cells at 200 x g for 5 minutes.

5. Discard the supernatant and resuspend the cell pellet in 1 mL of fresh complete culture

medium.

6. Perform a cell count and viability assessment using the trypan blue exclusion method.

7. Calculate the post-thaw cell viability as: (Number of viable cells / Total number of cells) x

100%.
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8. Plate the remaining viable cells and assess their attachment and proliferation over 24-48

hours.

Data Presentation:

Cryoprotectant
Concentration
(%)

Pre-freeze
Viability (%)

Post-thaw
Viability (%)

Post-thaw
Recovery (%)

None (Control) 0 >95

D-Psicose 5 >95

D-Psicose 10 >95

D-Psicose 15 >95

D-Psicose 20 >95

DMSO 10 >95

*Post-thaw Recovery (%) = (Total viable cells post-thaw / Total viable cells pre-freeze) x 100%

Protocol 2: Ice Recrystallization Inhibition (IRI) Assay
This protocol, often referred to as a "splat cooling assay," is used to visually assess the ability

of D-Psicose to inhibit the growth of ice crystals.

Materials:

D-Psicose

Sucrose

Deionized water

Microscope slides and coverslips

Polished metal block (e.g., aluminum or copper) pre-cooled on dry ice or in a -80°C freezer

Cold stage for microscope or a cryo-stage
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Microscope with a digital camera

Procedure:

Sample Preparation:

1. Prepare a 30% (w/v) sucrose solution in deionized water. This solution provides a

consistent background for ice crystal formation.

2. Prepare a series of D-Psicose solutions at different concentrations (e.g., 10, 50, 100, 200

mM) in the 30% sucrose solution.

3. Use the 30% sucrose solution as a negative control.

Splat Cooling:

1. Place a small droplet (5-10 µL) of the test solution onto a microscope slide.

2. Invert the slide and quickly press the droplet against the pre-cooled metal block for 1-2

seconds. This rapid cooling creates a thin, wafer-like frozen sample with small ice crystals.

Annealing and Imaging:

1. Quickly transfer the slide to the pre-cooled microscope stage, which should be maintained

at a constant sub-zero temperature (e.g., -6°C to -8°C).

2. Immediately capture an image of the ice crystals (Time 0).

3. Anneal the sample by holding it at this temperature for a set period (e.g., 30 minutes).

4. Capture another image of the same area after the annealing period.

Data Analysis:

1. Visually compare the images from Time 0 and after annealing. In the absence of an

effective IRI agent, the average size of the ice crystals will increase significantly.
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2. For quantitative analysis, use image analysis software (e.g., ImageJ) to measure the

mean ice crystal size in both images.

3. Calculate the percent increase in mean crystal size. A smaller increase indicates greater

IRI activity.

Data Presentation:

Compound
Concentration
(mM)

Mean Crystal
Size (t=0) (µm²)

Mean Crystal
Size (t=30 min)
(µm²)

% Increase in
Crystal Size

Sucrose

(Control)
N/A

D-Psicose 10

D-Psicose 50

D-Psicose 100

D-Psicose 200

Visualizations
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Cell Preparation

Cryopreservation

Thawing & Analysis

1. Culture Cells (70-80% confluency)

2. Harvest & Centrifuge

3. Resuspend & Count Cells

4. Prepare Cryo-Media (D-Psicose & Controls)

5. Mix Cells with Cryo-Media

6. Aliquot to Cryovials

7. Controlled Rate Freezing (-1°C/min to -80°C)

8. Store in Liquid Nitrogen

9. Rapid Thaw (37°C)

10. Dilute & Centrifuge

11. Resuspend in Fresh Media

12. Viability Assay (Trypan Blue)

13. Plate for Proliferation Assay

Click to download full resolution via product page

Figure 1. Experimental workflow for assessing cell viability post-cryopreservation.
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Sample Preparation

Freezing & Imaging

Data Analysis

1. Prepare 30% Sucrose Solution

2. Prepare D-Psicose Solutions in Sucrose

3. Splat Cool Droplet on -80°C Block

4. Transfer to Cold Stage (-6°C)

5. Image Ice Crystals (t=0)

6. Anneal for 30 min

7. Image Ice Crystals (t=30 min)

8. Compare Crystal Size

9. Quantify with ImageJ

10. Calculate % Increase
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Figure 2. Workflow for the Ice Recrystallization Inhibition (IRI) assay.
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Conclusion
D-Psicose presents a promising, low-toxicity alternative to conventional cryoprotectants for the

preservation of biological samples. Its anticipated ability to inhibit ice recrystallization and

stabilize cellular membranes during the freeze-thaw process warrants thorough investigation.

The protocols outlined in this application note provide a comprehensive framework for

researchers, scientists, and drug development professionals to evaluate the efficacy of D-
Psicose and potentially develop novel, improved cryopreservation solutions. Successful

validation could lead to enhanced post-thaw cell viability and functionality, benefiting a wide

range of applications in biomedical research and cellular therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8758972?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

